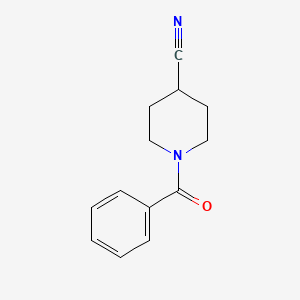
1-Benzoylpiperidine-4-carbonitrile
Vue d'ensemble
Description
1-Benzoylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 198554-64-2 . It has a molecular weight of 214.27 .
Molecular Structure Analysis
The InChI code for 1-Benzoylpiperidine-4-carbonitrile is1S/C13H14N2O/c14-10-11-6-8-15 (9-7-11)13 (16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Anti-Cancer Applications
The benzoylpiperidine fragment, which includes “1-Benzoylpiperidine-4-carbonitrile”, is found in many bioactive small molecules with therapeutic properties, including anti-cancer agents . These molecules can inhibit the growth of cancer cells and are being researched for potential use in cancer treatments.
Anti-Psychotic Applications
The benzoylpiperidine fragment is also present in anti-psychotic agents . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, particularly in schizophrenia and bipolar disorder.
Anti-Thrombotic Applications
Anti-thrombotic agents that contain the benzoylpiperidine fragment can prevent thrombosis or the formation of blood clots . This is crucial in managing cardiovascular diseases such as stroke and heart attack.
Anti-Arrhythmic Applications
The benzoylpiperidine fragment is also found in anti-arrhythmic agents . These drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
Anti-Tubercular Applications
Anti-tubercular agents containing the benzoylpiperidine fragment can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Anti-Parasitic Applications
The benzoylpiperidine fragment is also present in anti-parasitic agents . These drugs are used to treat parasitic diseases such as malaria, leishmaniasis, and trypanosomiasis.
Anti-Diabetic Applications
Anti-diabetic agents that contain the benzoylpiperidine fragment can help manage blood glucose levels in patients with diabetes .
Neuroprotective Applications
Lastly, the benzoylpiperidine fragment is found in neuroprotective agents . These drugs protect the nervous system from injury and damage and are being researched for use in conditions such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-benzoylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXQKZBRBRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

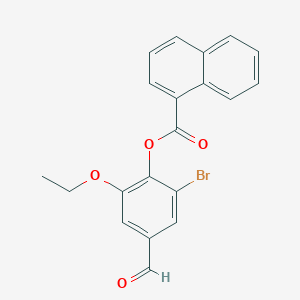

![2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2908673.png)
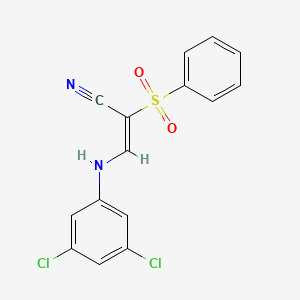
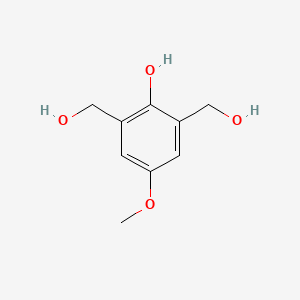
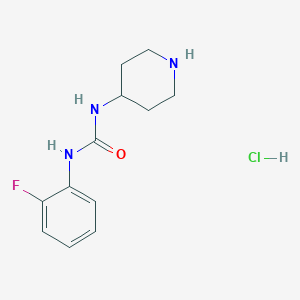
![[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B2908678.png)

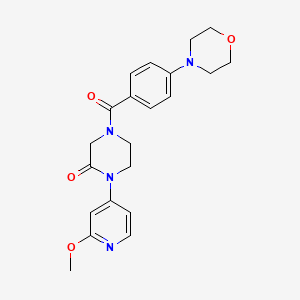
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
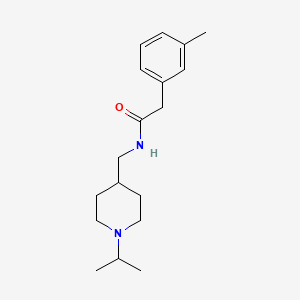
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2908687.png)

